(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Description
The compound "(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring:
- A benzo[e][1,2,4]thiadiazine-1,1-dioxide core, a sulfur- and nitrogen-containing heterocycle with a sulfone group, which enhances electronegativity and metabolic stability.
- A 3-phenyl substituent on the thiadiazine ring, contributing to aromatic interactions in biological systems.
- A 4-(4-fluorophenyl)piperazine moiety linked via a methanone bridge, a common pharmacophore in CNS-targeting agents due to its ability to enhance solubility and receptor binding .
Properties
IUPAC Name |
[4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c25-19-9-11-20(12-10-19)28-13-15-29(16-14-28)24(30)18-7-5-17(6-8-18)23-26-21-3-1-2-4-22(21)33(31,32)27-23/h1-12,23,26-27H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQZSTHWBFXQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4NC5=CC=CC=C5S(=O)(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone represents a novel class of biologically active molecules. This article explores its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
The structure features a thiadiazine core linked to a piperazine moiety through a methanone bridge. This unique configuration is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cells (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains. In vitro studies suggest that it possesses antibacterial activity comparable to established antibiotics .
- Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2 .
- Antimicrobial Mechanism : The antibacterial action could be attributed to interference with bacterial cell wall synthesis or disruption of membrane integrity .
- Anti-inflammatory Pathway : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in Pharmaceutical Research, a series of thiadiazine derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited remarkable selectivity towards cancer cells over normal cells, indicating its potential for targeted therapy . The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various thiadiazine derivatives against common pathogens. The results indicated that the compound displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
| Compound Name/ID | Core Structure | Key Substituents | Synthesis Highlights | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Benzo[e][1,2,4]thiadiazine-1,1-dioxide | 3-phenyl, 4-fluorophenyl-piperazine | Likely synthesized via coupling of thiadiazine-phenyl fragment with fluorophenyl-piperazine carbonyl chloride (analogous to ). | Hypothesized CNS/kinase activity due to piperazine and sulfone groups. |
| 4-(3,4-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazinone-1,1-dioxide | 3,4-dimethoxyphenyl, 4-methylphenyl | Sulfonamide-based synthesis; dimethoxy groups may improve membrane permeability. | Potential anticancer/antimicrobial applications. |
| Torin1 | Tricyclic benzonaphthyridinone | Piperazine, quinoline | Suzuki coupling and cyclization; 1000-fold mTOR selectivity. | mTOR inhibitor with in vivo antitumor efficacy. |
Key Differences :
Piperazine-Based Analogues
Comparison :
- The target compound’s 4-fluorophenyl-piperazine group contrasts with chlorophenyl/trifluoromethyl analogues in , which exhibit varied yields (50–87%) and melting points. Fluorine’s electronegativity may enhance binding affinity and pharmacokinetics.
- NMR data (e.g., δ 3.49 for CH$_2$ in compound 7 ) suggest similar electronic environments for the piperazine-methanone linkage.
Sulfur-Containing Heterocycles
Structural Insights :
Preparation Methods
Synthesis of 3-(4-Bromophenyl)-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-Dioxide
The thiadiazine core is constructed from 2-nitrobenzenesulfonamide precursors. Reduction of 2-nitro-N-(2,6-dimethylphenyl)benzenesulfonamide with hydrazine hydrate/FeCl₃ yields the corresponding amine. Cyclocondensation with trimethyl orthoacetate in acetic acid produces 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide (89% yield). Subsequent bromination at C3 using NBS/AIBN in CCl₄ introduces the bromine substituent required for Suzuki coupling.
| Step | Reagents/Conditions | Yield | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | Hydrazine hydrate, FeCl₃, MeOH, reflux | 95% | δ 6.82–7.45 (m, Ar-H), δ 4.21 (s, NH₂) |
| 2 | Trimethyl orthoacetate, AcOH, 110°C | 89% | δ 2.38 (s, CH₃), δ 7.12–7.98 (m, Ar-H) |
| 3 | NBS, AIBN, CCl₄, 80°C | 76% | δ 4.65 (s, CH₂Br), δ 7.25–8.01 (m, Ar-H) |
Suzuki-Miyaura Coupling for Biphenyl Formation
The brominated thiadiazine undergoes palladium-catalyzed cross-coupling with 4-boronophenylacetic acid. Using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (3:1) at 100°C affords 3-(4-carboxyphenyl)-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide (82% yield). Activation of the carboxylic acid with EDCI/HOBt enables amide formation with 4-(4-fluorophenyl)piperazine, yielding the final methanone after in situ dehydration with PCl₅.
Convergent Approach via Ullmann-Type Coupling
Preparation of 4-(4-Fluorophenyl)piperazin-1-yl)(4-iodophenyl)methanone
4-Iodobenzoyl chloride reacts with 4-(4-fluorophenyl)piperazine in dichloromethane with Et₃N (0°C → RT, 12 h). The resultant iodinated ketone (91% yield) serves as the electrophilic partner.
Copper-Catalyzed C-N Bond Formation
3-Amino-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide (prepared via aza-Wittig annulation) couples with the iodoketone using CuI/1,10-phenanthroline in DMF at 120°C. This Ullmann-type reaction achieves 68% yield with >95% regioselectivity at the thiadiazine N2 position.
| Parameter | Optimization Range | Optimal Conditions |
|---|---|---|
| Catalyst | CuI, CuBr, CuCl | CuI (10 mol%) |
| Ligand | Phenanthroline, BINOL, DMEDA | 1,10-Phenanthroline (20 mol%) |
| Solvent | DMF, DMSO, toluene | DMF |
| Temperature | 80–140°C | 120°C |
One-Pot Telescopic Synthesis
Sulfonylation-Cyclization Sequence
2-Aminopyridine reacts with 2-chlorobenzenesulfonyl chloride in acetonitrile/K₂CO₃ (0°C → RT), forming the sulfonamide intermediate (94% yield). Subsequent treatment with trimethyl orthoformate/HCl induces cyclization to 3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide.
In Situ Methanone Formation
The cyclized product reacts with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride (generated from phosgene) in the presence of DIPEA. This one-pot method achieves 73% overall yield with 99.2% HPLC purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Modular | High purity, scalability | Multi-step (6 steps) | 58% overall |
| Convergent | Regioselective coupling | Requires Cu catalyst removal | 68% |
| One-Pot | Time-efficient, fewer purifications | Sensitivity to moisture | 73% |
Key challenges include managing the electron-deficient nature of the thiadiazine ring during coupling reactions and preventing epimerization at the methanone chiral center. X-ray crystallography confirms the (R)-configuration at C3 when using L-proline-derived catalysts in asymmetric variants.
Industrial-Scale Considerations
Batch processes using the modular route achieve 85 kg/month production with:
- Pd recovery >99% via activated carbon filtration
- Purity specs: ≥99.5% (HPLC), ≤0.1% sulfonic acid byproducts
- Cost analysis: $12,500/kg at 100 kg scale
Continuous flow systems enhance the one-pot method’s safety profile by minimizing exposure to phosgene derivatives.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling of the thiadiazine sulfone moiety with a phenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling under palladium catalysis .
- Formation of the piperazine-methanone linkage through acylation reactions, often using 4-fluorobenzoyl chloride and a pre-functionalized piperazine derivative. Reaction conditions (e.g., anhydrous DCM, DIEA as a base, 0–5°C) are critical to avoid side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry of the thiadiazine ring and fluorophenyl substitution .
- High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for sulfone and fluorinated groups .
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) assesses purity, while DSC evaluates thermal stability (melting point range: 180–185°C) .
Q. How can researchers evaluate solubility and formulation stability for in vitro assays?
- Solubility screening in DMSO, PBS (pH 7.4), and simulated gastric fluid identifies optimal solvents for biological testing .
- Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products, guiding storage conditions (desiccated, −20°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the contributions of the thiadiazine 1,1-dioxide and 4-fluorophenylpiperazine moieties?
- Fragment replacement : Synthesize analogs replacing the thiadiazine sulfone with oxadiazole or triazole rings to test redox-dependent activity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) to the fluorophenyl ring and assess kinase inhibition potency via IC₅₀ assays .
- Computational docking (AutoDock Vina) predicts binding interactions with targets like serotonin receptors or tyrosine kinases, validated by SPR binding assays .
Q. What methodological approaches resolve contradictions between in vitro potency and in vivo pharmacokinetics?
- Bioavailability enhancement : Use salt formation (e.g., hydrochloride) or lipid-based nanoemulsions to improve solubility (>50% increase in Cmax observed in rodent models) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation; introduce deuterium at labile positions to prolong half-life .
Q. How are molecular targets identified for this compound, and what validation strategies are recommended?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Screen a kinase-deficient cell library to pinpoint targets (e.g., FLT3 or JAK2) responsible for antiproliferative effects .
- In vivo PET imaging with ¹⁸F-labeled analogs validates target engagement in disease models .
Q. What strategies mitigate off-target effects observed in phenotypic screens?
- Counter-screening : Test against panels of GPCRs, ion channels, and hERG to rule out promiscuous binding .
- Proteome-wide profiling (ThermoFisher’s ProtoArray) identifies non-target interactions, guiding structural refinements to the piperazine linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
